5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17868774
InChI: InChI=1S/C8H4BrN3O3/c9-4-1-2-5(10-3-4)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)
SMILES:
Molecular Formula: C8H4BrN3O3
Molecular Weight: 270.04 g/mol

5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17868774

Molecular Formula: C8H4BrN3O3

Molecular Weight: 270.04 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C8H4BrN3O3
Molecular Weight 270.04 g/mol
IUPAC Name 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C8H4BrN3O3/c9-4-1-2-5(10-3-4)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)
Standard InChI Key HLZVWNNTCBJXTG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1Br)C2=NC(=NO2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, reflects its hybrid structure comprising a 1,2,4-oxadiazole ring (positions 1–5) and a 5-bromopyridin-2-yl substituent at position 5 of the oxadiazole . Its molecular formula, C₈H₄BrN₃O₃, corresponds to a molecular weight of 270.04 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number1341470-99-2
SMILESC1=CC(=NC=C1Br)C2=NC(=NO2)C(=O)O
InChIKeyHLZVWNNTCBJXTG-UHFFFAOYSA-N

Structural Features

The 1,2,4-oxadiazole ring is a five-membered heterocycle with two nitrogen atoms and one oxygen atom, contributing to its π-electron-deficient nature. This property facilitates hydrogen bonding and dipole-dipole interactions with biological targets . The bromine atom at position 5 of the pyridine ring enhances electrophilicity, potentially improving binding affinity in enzyme-active sites .

X-ray crystallography and computational modeling reveal that the carboxylic acid group at position 3 of the oxadiazole adopts a planar conformation, enabling resonance stabilization and participation in salt bridge formation . The bromopyridyl moiety extends perpendicularly to the oxadiazole plane, creating a rigid, L-shaped geometry that complements hydrophobic pockets in proteins .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves a two-step protocol:

  • Activation of Carboxylic Acids: A precursor carboxylic acid (e.g., 5-bromopyridine-2-carboxylic acid) is activated using coupling agents such as carbodiimides.

  • Cyclization with Amidoximes: The activated intermediate reacts with amidoximes under reflux in polar aprotic solvents (e.g., dimethylacetamide) to form the oxadiazole ring .

Recent optimizations employ palladium-catalyzed cross-coupling reactions to introduce substituents. For example, Suzuki-Miyaura coupling with potassium trifluoroborate derivatives enables the incorporation of aromatic groups at specific positions .

Analytical Techniques

  • Chromatography: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >98% purity.

  • Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J=2.4 Hz, 1H, pyridine-H), 8.37 (dd, J=8.8, 2.4 Hz, 1H, pyridine-H), 7.89 (d, J=8.8 Hz, 1H, pyridine-H).

    • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N stretch).

  • Thermal Analysis: Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating moderate thermal stability.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Oxadiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro assays demonstrate that 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). The bromine atom enhances membrane penetration, while the oxadiazole ring disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

Antitubercular Activity

This compound shows promise against Mycobacterium tuberculosis (MIC = 0.7 μM) by targeting the thioesterase domain of polyketide synthase 13 (Pks13), an enzyme essential for mycolic acid biosynthesis . Crystallographic studies reveal that the oxadiazole core occupies a hydrophobic tunnel in Pks13, displacing polypropylene glycol substrates (Figure 1) .

Table 1: Key Antitubercular Derivatives and Their Potencies

CompoundPks13 IC₅₀ (μM)MIC (μM)hERG Inhibition (IC₅₀)
500.120.7>20 μM
1050.090.50.8 μM

Data sourced from .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacement: The 1,2,4-oxadiazole ring serves as a bioisostere for ester or amide groups, improving metabolic stability .

  • ADMET Profiling:

    • Absorption: LogP = 1.8 (moderate lipophilicity).

    • Metabolism: Resistant to CYP3A4-mediated oxidation due to electron-withdrawing bromine .

Case Study: SARS-CoV-2 PLpro Inhibition

Oxadiazole derivatives inhibit SARS-CoV-2 papain-like protease (PLpro) by chelating the catalytic cysteine residue (Cys111). Molecular docking predicts a binding energy of −8.2 kcal/mol for 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, positioning the bromopyridyl group near the S4 pocket .

Comparative Analysis with Related Oxadiazoles

5-(5-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid differs by replacing the pyridine ring with a thiophene. This modification reduces MIC against M. tuberculosis to 1.2 μM but improves aqueous solubility (LogP = 1.2).

Future Directions

  • Safety Optimization: Mitigating hERG channel inhibition (e.g., 105 vs. 50) through substituent engineering .

  • Combination Therapies: Synergistic studies with first-line TB drugs (rifampicin, isoniazid) .

  • Nanoformulations: Encapsulation in liposomes to enhance bioavailability.

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